molecular formula C14H21ClN2S B5162306 4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride

4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B5162306
M. Wt: 284.8 g/mol
InChI Key: VNZKMSYGIWYCPA-UHFFFAOYSA-N
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Description

4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride is a compound that combines the unique structural features of adamantane and thiazole. Adamantane is a highly symmetrical and rigid hydrocarbon, known for its stability and hydrophobicity, while thiazole is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry . The combination of these two moieties in a single molecule results in a compound with interesting chemical and biological properties.

Preparation Methods

The synthesis of 4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride typically involves the reaction of 1-adamantylmethyl bromide with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a polar solvent such as dimethylformamide (DMF) and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of adamantane and thiazole moieties, which confer distinct chemical stability and biological activity.

Properties

IUPAC Name

4-(1-adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S.ClH/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14;/h8-11H,1-7H2,(H2,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZKMSYGIWYCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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